4-(5-chloro-2-methoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide
Overview
Description
4-(5-chloro-2-methoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide, also known as CMNPC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to possess a wide range of pharmacological properties. In
Mechanism of Action
The exact mechanism of action of 4-(5-chloro-2-methoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide is not fully understood. However, it has been suggested that 4-(5-chloro-2-methoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide may act as a serotonin and norepinephrine reuptake inhibitor, which may contribute to its antidepressant and anxiolytic effects. 4-(5-chloro-2-methoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has also been shown to modulate the activity of the GABAergic system, which may contribute to its antinociceptive effects.
Biochemical and Physiological Effects:
4-(5-chloro-2-methoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. 4-(5-chloro-2-methoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has also been shown to reduce the levels of inflammatory cytokines, which may contribute to its antinociceptive effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(5-chloro-2-methoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide is its wide range of pharmacological properties, which makes it a promising candidate for the treatment of a number of different conditions. However, one of the limitations of 4-(5-chloro-2-methoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are a number of future directions for research on 4-(5-chloro-2-methoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide. One area of research could focus on the development of novel formulations of 4-(5-chloro-2-methoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide that improve its solubility in water. Another area of research could focus on the development of more selective analogs of 4-(5-chloro-2-methoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide that target specific neurotransmitter systems. Additionally, further research could explore the potential of 4-(5-chloro-2-methoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide as a treatment for other conditions, such as neuropathic pain and anxiety disorders.
Scientific Research Applications
4-(5-chloro-2-methoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of pharmacological properties, including antidepressant, anxiolytic, and antinociceptive effects. 4-(5-chloro-2-methoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has also been shown to have potential as a treatment for neuropathic pain, anxiety disorders, and depression.
properties
IUPAC Name |
4-[(5-chloro-2-methoxyphenyl)methyl]-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O5/c1-29-18-6-3-15(21)11-14(18)13-23-7-9-24(10-8-23)20(26)22-17-5-4-16(25(27)28)12-19(17)30-2/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQJGWARNBRSMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CN2CCN(CC2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-chloro-2-methoxybenzyl)-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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